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Scandium nitride - 25764-12-9

Scandium nitride

Catalog Number: EVT-401564
CAS Number: 25764-12-9
Molecular Formula: NSc
Molecular Weight: 58.963 g/mol
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Product Introduction

Source and Classification

Scandium nitride is primarily synthesized from pure scandium metal and nitrogen gas. It falls under the category of transition metal nitrides, which are known for their hardness, thermal stability, and electrical conductivity. This compound is often classified alongside other metal nitrides such as titanium nitride and zirconium nitride, which share similar properties but differ in their elemental compositions.

Synthesis Analysis

Methods of Synthesis

Several methods exist for synthesizing scandium nitride, each with its own technical details:

  1. Direct Current Arc Plasma Discharge: This method involves the reaction of high-purity scandium metal with nitrogen gas in a controlled environment. The process utilizes a direct current arc plasma discharge device that operates under low-pressure conditions. The scandium powder is placed in a crucible and subjected to high temperatures (approximately 15-25 V at 100-120 A) to facilitate the reaction, resulting in high-purity scandium nitride with metallic luster .
  2. Indium-Scandium Melts: Another synthesis route involves the use of indium-scandium melts, where the nitrogen content is analyzed using techniques like the Kjeldahl method. This method allows for the controlled incorporation of nitrogen into the scandium matrix, yielding scandium nitride crystals .
  3. Sputtering Techniques: Scandium nitride can also be produced through sputtering methods, where a scandium target is bombarded with ions in a nitrogen atmosphere. This technique is particularly useful for creating thin films of scandium nitride for electronic applications .

Technical Details

The most effective synthesis method reported involves maintaining specific conditions such as low air pressure (below 1 Pa), high nitrogen purity (99.99%), and controlled discharge times (5-15 minutes) to optimize product yield and quality .

Molecular Structure Analysis

Structure of Scandium Nitride

Scandium nitride crystallizes in a face-centered cubic structure with a lattice parameter that varies depending on stoichiometry and synthesis conditions. The ideal lattice parameter for scandium nitride is approximately 4.53 Å. The electronic structure of scandium nitride is influenced by its stoichiometry; deviations from ideal ratios can lead to changes in cohesive energy, bulk modulus, and electronic properties .

Data on Molecular Structure

  • Chemical Formula: ScN
  • Lattice Structure: Face-centered cubic
  • Lattice Parameter: Approximately 4.53 Å
  • Cohesive Energy: Varies based on stoichiometry
  • Bulk Modulus: Exhibits significant mechanical strength
Chemical Reactions Analysis

Reactions Involving Scandium Nitride

Scandium nitride participates in various chemical reactions, particularly with acids and alkalis:

  1. Reaction with Acids: Scandium nitride reacts with strong acids to produce scandium salts and ammonia gas.
    ScN+3HClScCl3+NH3+32H2\text{ScN}+3\text{HCl}\rightarrow \text{ScCl}_3+\text{NH}_3+\frac{3}{2}\text{H}_2
  2. Hydrolysis Reaction: In humid conditions, scandium nitride can hydrolyze to form scandium hydroxide.
    ScN+3H2OSc OH 3+12N2\text{ScN}+3\text{H}_2\text{O}\rightarrow \text{Sc OH }_3+\frac{1}{2}\text{N}_2

Technical Details

Mechanism of Action

Process Involving Scandium Nitride

The mechanism by which scandium nitride exhibits its properties involves several factors:

  1. Electronic Structure: The presence of vacancies (either scandium or nitrogen) can significantly influence the electronic density of states near the Fermi level, affecting electrical conductivity and thermoelectric performance.
  2. Defect Engineering: Controlled introduction of defects during synthesis allows for tuning the electronic properties, enhancing applications in thermoelectric devices by optimizing the Seebeck coefficient and electrical conductivity .

Data on Mechanism

Research indicates that defect pairs can shift the Fermi level within the electronic band structure, providing pathways for improved thermoelectric efficiency through stoichiometric adjustments .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bluish-green metallic luster
  • Density: Approximately 4.5 g/cm³
  • Hardness: Comparable to other transition metal nitrides
  • Thermal Stability: High thermal stability up to several hundred degrees Celsius

Chemical Properties

  • Solubility: Insoluble in water but reacts with strong acids.
  • Reactivity: Reacts with moisture leading to hydrolysis.
  • Thermal Conductivity: Moderate thermal conductivity suitable for electronic applications.

Applications of Scandium Nitride

Scandium nitride has several scientific uses due to its unique properties:

  1. Semiconductor Devices: Its electrical properties make it suitable for use in semiconductor applications, including transistors and diodes.
  2. Thermoelectric Materials: Due to its favorable thermoelectric properties, scandium nitride is explored for applications in energy conversion technologies.
  3. Protective Coatings: The hardness and thermal stability make it an excellent candidate for durable protective coatings in harsh environments.
  4. Optoelectronic Devices: Used in light-emitting diodes (LEDs) due to its ability to emit light efficiently when doped appropriately.
Synthesis and Fabrication Methodologies of Scandium Nitride

Thin-Film Deposition Techniques for Epitaxial ScN Growth

Epitaxial growth of scandium nitride thin films requires precise control over crystal orientation and stoichiometry. Molecular beam epitaxy (MBE) enables self-activated epitaxial growth without plasma sources by utilizing molecular nitrogen at low temperatures (600–800°C), producing single-crystal ScN films with rock-salt structure (lattice constant: 0.451 nm) [5]. This technique achieves exceptional purity by minimizing oxygen incorporation—a critical factor given ScN’s affinity for oxygen impurities that alter electronic properties.

Reactive magnetron sputtering offers industrial-scale deposition, where scandium metal targets react with nitrogen plasma. Optimized parameters include:

  • Nitrogen-to-argon ratio: 1:4
  • Substrate temperature: 700–900°C
  • Base pressure: <10⁻⁷ torrFilms grown on MgO(001) or Al₂O₃(0001) substrates exhibit (001) or (111) orientations, respectively, with carrier densities controllable between 10¹⁸–10²² cm⁻³ via oxygen doping [2]. Sublimation-recondensation on tungsten foils provides an alternative route, yielding µm-thick crystalline layers at 2,600°C under nitrogen flow [5].

Table 1: Epitaxial ScN Thin Film Deposition Methods

TechniqueSubstrateTemperature (°C)Oxygen Content (at.%)Carrier Density (cm⁻³)
MBESi(100)600–800<1.05×10¹⁹
Magnetron SputteringMgO(001)700–9001.0–5.010¹⁸–10²²
SublimationTungsten foil2,6001.5–3.510¹⁹–10²¹

Solid-State Reaction Pathways for Bulk ScN Synthesis

Bulk ScN crystals are synthesized through direct nitridation of metallic scandium under high-purity nitrogen atmospheres. The process involves heating scandium powder (99.99%) in graphite crucibles at 1,500–1,800°C for 4–8 hours, yielding cubic crystals >100 µm with metallic luster [1]. Reaction kinetics follow a diffusion-controlled mechanism where N₂ dissociates at Sc surfaces, forming a nitride layer that progressively thickens.

Plasma-assisted DC arc discharge accelerates nitridation by generating activated nitrogen species. Metallic scandium reacts in a nitrogen plasma (arc current: 100–150 A, voltage: 20–30 V) within seconds, producing phase-pure ScN microcrystals. This method achieves 95% yield with minimal energy consumption and enables stoichiometric control via plasma duration regulation [6]. Crucible materials like tungsten or graphite prevent contamination, though carbon diffusion from graphite liners may introduce minor C impurities (<0.5 at.%).

Table 2: Solid-State Synthesis Parameters for Bulk ScN

MethodTemperature/PowerTimeCrystal SizeYieldKey Advantage
Thermal Nitridation1,500–1,800°C4–8 hours50–200 µm80–85%High crystallinity
Plasma Arc Discharge5–10 kW plasma10–60 seconds1–10 µm>95%Rapid synthesis, low cost

Ion Implantation as a Defect Engineering Tool in ScN

Defect engineering via ion implantation tailors ScN’s thermoelectric and electronic properties. Helium ion implantation (energy: 50–200 keV, fluence: 10¹⁵–10¹⁶ ions/cm²) introduces dual defects in epitaxial films:

  • Point defects: Interstitials and vacancies recovering below 400°C
  • Complex defects: He-vacancy clusters and nanocavities stable to 700°C [2] [4]

Thermal conductivity drops by 46% post-implantation due to phonon scattering at defect sites. Electrical resistivity increases proportionally to damage levels (1 displacement per atom raises resistivity 2.5×), while the Seebeck coefficient improves due to carrier energy filtering. Subsequent annealing at 673 K heals point defects, restoring electrical conductivity partially while retaining 30% thermal conductivity reduction. This optimization doubles the thermoelectric figure of merit (zT) compared to unimplanted films [4].

Argon implantation creates 10× more vacancies than helium, yielding thermal conductivity as low as 3 W·m⁻¹·K⁻¹. However, argon induces deeper charge trapping, requiring higher annealing temperatures (800°C) for partial recovery. Cross-sectional TEM confirms extended defects remain after annealing, providing persistent phonon scattering sites [2].

Properties

CAS Number

25764-12-9

Product Name

Scandium nitride

IUPAC Name

azanylidynescandium

Molecular Formula

NSc

Molecular Weight

58.963 g/mol

InChI

InChI=1S/N.Sc

InChI Key

CUOITRGULIVMPC-UHFFFAOYSA-N

SMILES

N#[Sc]

Canonical SMILES

N#[Sc]

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